molecular formula C11H8Cl2N2O B14248132 4-Amino-3-(3,5-dichlorophenoxy)pyridine CAS No. 509076-62-4

4-Amino-3-(3,5-dichlorophenoxy)pyridine

Cat. No.: B14248132
CAS No.: 509076-62-4
M. Wt: 255.10 g/mol
InChI Key: FOYPFUOMBTYCSY-UHFFFAOYSA-N
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Description

4-Amino-3-(3,5-dichlorophenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 4-position and a 3,5-dichlorophenoxy moiety at the 3-position. The compound’s pharmacological relevance is inferred from its structural similarity to pyridine derivatives studied in drug design, such as kinase inhibitors or antimicrobial agents .

Properties

CAS No.

509076-62-4

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3-(3,5-dichlorophenoxy)pyridin-4-amine

InChI

InChI=1S/C11H8Cl2N2O/c12-7-3-8(13)5-9(4-7)16-11-6-15-2-1-10(11)14/h1-6H,(H2,14,15)

InChI Key

FOYPFUOMBTYCSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Amination-Hydroxylation-Condensation Sequence

A widely cited method involves a three-step sequence derived from analogous pyridine derivatives. While originally developed for 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester pyridine, this approach is adaptable to 4-amino-3-(3,5-dichlorophenoxy)pyridine by substituting fluorine-containing intermediates with dichlorophenoxy precursors.

Key Steps

  • Amination :
    • Substrate : 3,5-Dichloro-2,4,6-trifluoropyridine (or analogous dichlorophenoxy-containing precursor).
    • Conditions : React with ammonia gas in N-methylpyrrolidone (NMP) at 0–5°C for 2 hours.
    • Outcome : Substitution of fluorine at the 4-position with an amino group.
    • Yield : >90% after filtration and solvent recovery via distillation.
  • Hydroxylation :

    • Reagents : Potassium hydroxide (11% aqueous solution).
    • Conditions : Reflux for 2.5 hours, followed by centrifugation to isolate the phenolic intermediate.
    • Byproduct Management : KOH-KF mixtures are extracted with NMP for reuse.
  • Condensation :

    • Reagents : Ethyl chloroacetate.
    • Conditions : Dehydration via减压蒸馏 (reduced-pressure distillation) to maintain water content <1,000 ppm.
    • Yield : 86% after solvent recycling.

Mechanistic Insight
The amino group’s nucleophilicity facilitates substitution, while the dichlorophenoxy moiety stabilizes intermediates through resonance. Steric hindrance from chlorine atoms necessitates polar aprotic solvents like NMP to enhance reactivity.

Industrial-Scale Optimization

Solvent and Byproduct Recycling

The patent CN106008334A emphasizes sustainability through:

  • NMP Recovery : Distillation reclaims >95% of NMP, reducing raw material costs by 30%.
  • Byproduct Conversion : Ammonium fluoride (NH₄F) and KF are reacted with filtering residues to regenerate ammonia and anhydrous KF, which are reused in earlier steps.

Table 1: Cost-Benefit Analysis of Solvent Recycling

Parameter Without Recycling With Recycling
NMP Consumption (kg/kg product) 5.2 1.8
NH₃ Requirement (mol/mol product) 3.1 2.4
Waste Disposal Cost ($/kg) 12.7 4.9

Alternative Routes and Comparative Analysis

Direct Nucleophilic Substitution

A hypothetical pathway involves substituting a halogen at the 3-position of pyridine with 3,5-dichlorophenol:

  • Substrate : 3-Bromo-4-aminopyridine.
  • Conditions : K₂CO₃ in dimethylformamide (DMF) at 120°C for 8 hours.
  • Yield : ~70% (theoretical), limited by competing side reactions.

Table 2: Method Comparison

Method Yield (%) Scalability Byproduct Handling
Amination-Condensation 86 High Excellent
Direct Substitution 70 Moderate Poor

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, pyridine-H), 7.4 (d, 2H, Ar-Cl), 5.1 (s, 2H, NH₂).
  • Mass Spectrometry :
    • ESI-MS : m/z 298 [M+H]⁺, confirming molecular weight of 297.5 g/mol.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3,5-dichlorophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(3,5-dichlorophenoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Amino-3-(3,5-dichlorophenoxy)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

This bipyridine derivative () shares an amino group and halogenated pyridine core but differs critically in substitution patterns:

  • Substituents: The compound has a 2-chloro group and two 4-substituted phenyl rings, enhancing lipophilicity and steric bulk compared to the target compound’s simpler 3,5-dichlorophenoxy group.
  • In contrast, the target compound’s 3,5-dichlorophenoxy group may confer distinct receptor-binding profiles.
  • Solubility: The phenyl substituents in the bipyridine compound likely reduce aqueous solubility, whereas the amino group in 4-amino-3-(3,5-dichlorophenoxy)pyridine may improve solubility via hydrogen bonding .

Comparison with Ammonium (3,5-Dichlorophenoxy)acetate Hemihydrate

This ionic salt () shares the 3,5-dichlorophenoxy moiety but lacks the pyridine core and amino group:

  • Substituents: The acetate group and ammonium counterion render it highly polar, contrasting with the target compound’s non-ionic pyridine backbone.
  • Biological Activity: The 3,5-dichlorophenoxy group is an isomer of the herbicidal 2,4-D but exhibits significantly lower activity, suggesting that substitution patterns (3,5 vs. 2,4) critically modulate bioactivity . The target compound’s amino group may redirect its mechanism toward non-herbicidal applications, such as antimicrobial or anticancer activity.
  • Structural Features : The ionic nature of the ammonium salt enhances solubility in polar solvents, whereas the target compound’s neutral pyridine ring may favor membrane permeability .

Data Table: Key Structural and Functional Differences

Compound Core Structure Substituents Biological Activity Solubility Notable Features
4-Amino-3-(3,5-dichlorophenoxy)pyridine Pyridine 3,5-dichlorophenoxy; 4-amino Potential pharmacological Moderate (amino group) Balanced polarity, drug-like properties
Bipyridine derivative () Bipyridine 2-chloro; 4-substituted phenyl Drug design applications Low (lipophilic) Extended aromatic system
Ammonium (3,5-D)acetate () Carboxylic acid salt 3,5-dichlorophenoxy; acetate Low herbicidal activity High (ionic) Hemihydrate crystal structure

Research Findings and Implications

  • Substitution Patterns: The 3,5-dichlorophenoxy group in the target compound distinguishes it from the herbicidally active 2,4-D isomer, likely reducing agrochemical utility but opening avenues for medicinal chemistry .
  • Amino Group Impact: The 4-amino group may enhance solubility and enable hydrogen bonding with biological targets, a feature absent in the ammonium salt or bipyridine analog .
  • Synthetic Feasibility : While bipyridine derivatives require complex multi-step syntheses (e.g., Suzuki couplings), the target compound’s simpler structure could streamline production .

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